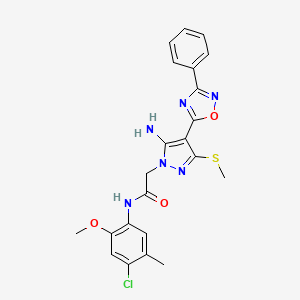
Methyl 4-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate, also known as MCPPC, is a synthetic compound that has been studied for its potential applications in laboratory experiments. MCPPC has been found to have a wide range of biochemical and physiological effects, as well as a variety of potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Derivatives Synthesis
- Methyl 4-chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate and its derivatives have been a subject of interest in the synthesis of various chemical compounds. Anusevičius et al. (2014) explored the cyclization reaction of N-(4-chlorophenyl)-β-alanine, leading to the formation of different derivatives including tetrahydropyridine, dihydropyrazolone, and oxazole derivatives (Anusevičius et al., 2014). Similarly, Yamanaka et al. (1992) reported the synthesis of methyl 6-alkylamino-3-pyridazinecarboxylates through a sequence of reactions starting from methyl 6-chloro-3-pyridazinecarboxylate (Yamanaka et al., 1992).
Antimicrobial and Anticoccidial Properties
- Some derivatives synthesized from this compound have shown potential in antimicrobial activities. For instance, Abdelghani et al. (2017) synthesized new pyrimidines and condensed pyrimidines showing antimicrobial activity (Abdelghani et al., 2017). Moreover, Imai et al. (1981) conducted a study on derivatives of 1, 6-Dihydro-6-oxo-2-pyrazinecarboxylic acid, a related compound, for their anticoccidial activity in chickens (Imai et al., 1981).
Synthesis of Heterocyclic Compounds
- The compound has been used in the synthesis of heterocyclic compounds with potential biological activities. Katariya et al. (2021) utilized related compounds in the synthesis of oxazole clubbed pyridyl-pyrazolines, which showed promising anticancer and antimicrobial activities (Katariya et al., 2021).
Applications in Dye Synthesis
- Abolude et al. (2021) reported the synthesis of disperse dyes from derivatives of this compound, indicating its potential use in the textile industry (Abolude et al., 2021).
Crystal Structure Analysis
- The compound's derivatives have been analyzed for their crystal structures, aiding in understanding their chemical properties and potential applications. For example, Xia (2001) conducted a study on the crystal structure of N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1, 4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine, a derivative, providing insights into its molecular structure (Xia, 2001).
Eigenschaften
IUPAC Name |
methyl 4-chloro-1-(3-chlorophenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O3/c1-19-12(18)11-9(14)6-10(17)16(15-11)8-4-2-3-7(13)5-8/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMESKRFRBWFNCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=O)C=C1Cl)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-Trifluoro-1-[4-hydroxy-4-(2-methanesulfonylphenyl)piperidin-1-yl]ethan-1-one](/img/structure/B2403768.png)



![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2403775.png)
![1-Tert-butyl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2403776.png)


![methyl 4-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzoate](/img/structure/B2403780.png)

![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2403785.png)

![Tert-butyl N-[2-[2-chloropropanoyl(2-phenylethyl)amino]ethyl]carbamate](/img/structure/B2403787.png)
![Ethyl 5-(4-chlorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2403790.png)